H-Asp-ala-glu-phe-arg-his-asp-ser-gly-tyr-glu-OH

Solubility Assay Development Amyloid Beta

Select ≥98% HPLC-pure Aβ(1-11) (DAEFRHDSGYE) for applications requiring the minimal immunodominant B-cell epitope free of T-cell reactogenicity. Validated as inert aggregation-negative control (unlike Aβ1-28/25-35), this fragment is essential for C1q binding inhibition assays, high-resolution co-crystallography (PDB 5CSZ), and MALDI-MS calibration standardization. Suitable for carrier protein conjugation (KLH/PADRE) in Alzheimer's vaccine platforms.

Molecular Formula C56H76N16O22
Molecular Weight 1325.3 g/mol
Cat. No. B8193235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Asp-ala-glu-phe-arg-his-asp-ser-gly-tyr-glu-OH
Molecular FormulaC56H76N16O22
Molecular Weight1325.3 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C56H76N16O22/c1-27(64-47(85)32(57)21-44(80)81)46(84)66-34(13-15-42(76)77)50(88)69-37(18-28-6-3-2-4-7-28)52(90)67-33(8-5-17-61-56(58)59)49(87)70-38(20-30-23-60-26-63-30)53(91)71-39(22-45(82)83)54(92)72-40(25-73)48(86)62-24-41(75)65-36(19-29-9-11-31(74)12-10-29)51(89)68-35(55(93)94)14-16-43(78)79/h2-4,6-7,9-12,23,26-27,32-40,73-74H,5,8,13-22,24-25,57H2,1H3,(H,60,63)(H,62,86)(H,64,85)(H,65,75)(H,66,84)(H,67,90)(H,68,89)(H,69,88)(H,70,87)(H,71,91)(H,72,92)(H,76,77)(H,78,79)(H,80,81)(H,82,83)(H,93,94)(H4,58,59,61)
InChIKeyAGNCCPVJIGFHDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-OH (β-Amyloid 1-11): Procurement-Grade Characterization of the N-Terminal Aβ Epitope Peptide


H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-OH (DAEFRHDSGYE; CAS 190436-05-6), also designated β-Amyloid (1-11) or Aβ(1-11), is an 11-residue synthetic peptide corresponding to the N-terminal fragment of the full-length human amyloid-β protein (Aβ1-40/42) [1]. With a molecular weight of 1,325.3 Da, molecular formula C56H76N16O22, and a predicted GRAVY index of -1.78, this peptide is classified as highly hydrophilic [2]. Unlike longer Aβ fragments, Aβ(1-11) does not independently form amyloid fibrils but contains the immunodominant B-cell epitope critical for antibody recognition of full-length Aβ aggregates .

Why Aβ(1-11) Cannot Be Substituted with Aβ(1-12), Aβ(1-15), or Aβ(1-16) in Epitope-Specific Assays and Vaccine Constructs


Although Aβ(1-12), Aβ(1-15), and Aβ(1-16) share the same N-terminal sequence, they differ fundamentally in aggregation propensity, metal-binding complexity, and immunodominant epitope presentation. Aβ(1-11) is the minimal fragment that fully retains the B-cell epitope recognized by therapeutic antibodies including gantenerumab, while lacking the His13 and His14 residues that introduce copper/zinc coordination sites present in longer fragments, which can confound metal-dependent aggregation assays . Competitive ELISA data demonstrate that the Aβ(1-11) region constitutes the critical C1q binding site, whereas fragments lacking this N-terminal segment (e.g., Aβ12-28, Aβ17-42) fail to inhibit Aβ/C1q interaction entirely [1]. In co-incubation studies, Aβ(1-11) is one of only three fragments (alongside Aβ1-16 and Aβ20-29) that do not enhance aggregation of full-length Aβ40, whereas Aβ1-28, Aβ12-28, Aβ17-28, Aβ10-20, Aβ25-35, and Aβ17-40 all significantly promoted aggregation .

Quantitative Differentiation Evidence for H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-OH (Aβ1-11) Against Closest Analogs


DMSO Solubility of Aβ(1-11) Exceeds Common Longer Aβ Fragments by Over 130-Fold, Enabling High-Concentration Stock Preparation for Screening Assays

Aβ(1-11) exhibits a DMSO solubility of ≥132.5 mg/mL (approximately 100 mM), which is approximately 132-fold higher than the typical working solubility of full-length Aβ1-40 (approximately 1 mg/mL in 0.1% NH₄OH) . Even among N-terminal fragments, Aβ(1-11) demonstrates superior solubility: Aβ(1-28) is described as 'soluble in DMSO' without numerical specification, while Aβ1-40 requires specialized solvent conditions (0.1% NH₄OH or HFIP pretreatment) to achieve 1 mg/mL solubility . This solubility differential directly impacts practical assay workflows, where Aβ(1-11) can be prepared as concentrated DMSO stocks (≥100 mM) compatible with high-throughput screening, whereas full-length peptides require low-concentration aqueous buffers that limit achievable final assay concentrations .

Solubility Assay Development Amyloid Beta

Gantenerumab Fab-Aβ(1-11) Crystal Structure Resolved at 1.8 Å Provides Atomic-Level Epitope Mapping Unavailable for Full-Length Aβ Complexes

The co-crystal structure of the gantenerumab Fab fragment bound to Aβ(1-11) (PDB ID: 5CSZ) was resolved at 1.8 Å resolution, revealing a novel orientation of N-terminal Aβ bound to the complementarity determining regions (CDRs) [1]. The binding interface spans both heavy (Y32, A33, M34, A50, N52, R57, Y59, Y60, K65, G101, Y109, V110) and light chains (Y93, N94, M95, P96, I97) of gantenerumab [2]. Experimental binding free energy (ΔG) for the gantenerumab-Aβ(1-11) complex was determined as -10.7 kcal/mol, with MMPBSA-calculated ΔG of -33.8 kcal/mol [3]. In contrast, the central Aβ epitope (EVHHQKLVFFAEDVG) bound to crenezumab (PDB ID: 5VZY) showed experimental ΔG of -11.7 kcal/mol, while the transposed gantenerumab-forward complex (HHQKLVFFAEDV) exhibited an MMPBSA value of merely +1.8 kcal/mol, indicating no favorable binding [3]. This crystallographic evidence establishes Aβ(1-11) as the structurally best-characterized Aβ epitope for therapeutic antibody development.

Structural Biology Epitope Mapping Antibody Engineering

Aβ(1-11) Does Not Enhance Aggregation of Full-Length Aβ40, Unlike Six Other Aβ Fragments, Making It the Preferred Negative-Control Fragment for Aggregation Assays

In a systematic co-incubation study of nine Aβ peptide fragments with full-length Aβ40, only three fragments—Aβ(1-11), Aβ(1-16), and Aβ(20-29)—did not enhance Aβ40 aggregation . By contrast, six other fragments (Aβ1-28, Aβ12-28, Aβ17-28, Aβ10-20, Aβ25-35, and Aβ17-40) significantly enhanced both the rate and extent of Aβ40 aggregation, with Aβ25-35 showing particularly pronounced effects on oligomer and protofibril formation as confirmed by atomic force microscopy . This fragmentation study established that residues 17-20 and 30-35 are critical for promoting aggregation of full-length Aβ, and that fragments lacking both these regions—such as Aβ(1-11)—are functionally inert in aggregation enhancement assays . Additionally, competitive ELISA data from Webster et al. (1997) demonstrated that Aβ fragments 1-16 and 1-28 inhibit Aβ/C1q binding, whereas fragments 12-28 and 17-42 do not, directly implicating residues 1-11 as the C1q binding site [1].

Aggregation Amyloid Beta Assay Controls

Anti-Aβ1-11 Antibody Titers Show Positive Correlation with Insoluble Cerebral Aβ Plaque Reduction in Transgenic Mice, Validating Aβ(1-11) as a Functional Vaccine Epitope

Petrushina et al. (2007) demonstrated that immunization of APP transgenic 2576 mice with a second-generation epitope vaccine (2Aβ1-11-PADRE-MAP) induced antibody responses that were stratified into low, moderate, and high responder groups based on anti-Aβ1-11 antibody titers [1]. Critically, a positive correlation was observed between the concentration of anti-Aβ1-11 antibody and the reduction of insoluble cerebral Aβ plaques, establishing for the first time that antibody levels against this specific 11-mer epitope quantitatively predict in vivo efficacy [1]. Substoichiometric concentrations of purified anti-Aβ1-11 antibody prevented aggregation of Aβ42 and induced disaggregation of preformed Aβ42 fibrils down to nonfilamentous and nontoxic species in vitro, confirming that the epitope is not merely immunogenic but functionally relevant to aggregate clearance [2]. This contrasts with the AN1792 trial using full-length fibrillar Aβ42, which induced only approximately 20% responder rates and was associated with meningoencephalitis [1].

Immunotherapy Vaccine Development Alzheimer's Disease

Aβ(1-11) is Over-Represented in Traditional Solvent-Based MALDI-MS, Generating Quantitation Bias That Demands Solvent-Free Methods—A Property Unshared by Hydrophobic Aβ Fragments

In solvent-free mini-ball mill (MBM) MALDI-MS analysis of defined mixtures of β-amyloid peptides (1-11), (33-42), and (1-42), all components yielded interpretable spectra regardless of their relative amounts [1]. However, traditional solvent-based MALDI using acidic aqueous/organic solvent conditions resulted in severe over-representation of the hydrophilic Aβ(1-11) peptide, providing no spectra for insoluble amphiphilic Aβ(1-42) even when present at 50% relative molar amount [1]. This differential ionization efficiency is a direct consequence of Aβ(1-11)'s hydrophilicity (GRAVY -1.78) compared to Aβ(1-42) (GRAVY -0.30), making it preferentially ionized in traditional MALDI. Only solvent-free MBM MALDI provided complete tryptic map coverage (100%) of β-amyloid (1-42), compared to 67% coverage by traditional MALDI. The over-representation and under-representation biases were less pronounced in solvent-free MALDI across all investigated cases [1].

Mass Spectrometry Quantitative Analysis Proteomics

Aβ(1-11) Retains Full C1q Complement Binding Function While Shorter or Shifted Fragments (Aβ12-28, Aβ17-42) Completely Lose This Activity

Webster et al. (1997) used competitive ELISA to map the C1q binding site on Aβ. Their analysis demonstrated that Aβ fragments 1-16 and 1-28 effectively inhibited the Aβ/C1q interaction, whereas fragments 12-28 and 17-42 showed no inhibitory activity, directly implicating the Aβ(1-11) region as the C1q binding site [1]. Binding was abolished under conditions of high ionic strength, confirming that charged side chains within the Aβ(1-11) region are critical to the interaction—specifically, a negative charge cluster in Aβ(1-11) interacting with a positive charge cluster in the C1qA chain (residues 14-26) [1]. This functional mapping establishes Aβ(1-11) as the minimal fragment sufficient for C1q binding, whereas N-terminally truncated fragments (starting at residue 12) completely lose complement-activating capacity.

Complement Activation Neuroinflammation Protein-Protein Interaction

Recommended Research and Industrial Application Scenarios for Aβ(1-11) (H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-OH)


Epitope-Based Alzheimer's Vaccine Development and Immunogenicity Screening

Aβ(1-11) is the established B-cell epitope in multiple clinical-stage vaccine constructs including AV-1959D (DNA vaccine with three copies of Aβ1-11) and 2Aβ1-11-PADRE-MAP [1]. The demonstrated positive correlation between anti-Aβ1-11 antibody titers and insoluble cerebral plaque reduction in APP transgenic mice validates its use as the immunogen of choice [1]. Unlike full-length Aβ42 vaccines that carry T-cell epitopes linked to approximately 6% meningoencephalitis rates in the AN1792 trial, Aβ(1-11) does not contain T-cell epitopes in mice or humans, enabling safer vaccine design [1]. Procurement recommendation: Order high-purity (≥95%, ideally ≥98%) synthetic peptide for conjugation to carrier proteins (e.g., KLH or PADRE) or incorporation into multivalent vaccine platforms.

High-Throughput Screening of Anti-Amyloidogenic Compounds Using Aβ(1-11) as a Defined Non-Aggregating Control

Aβ(1-11) is uniquely suitable as a negative control in aggregation-based screening assays because it is one of only three Aβ fragments (alongside Aβ1-16 and Aβ20-29) demonstrated not to enhance Aβ40 aggregation in co-incubation experiments . Its superior DMSO solubility (≥132.5 mg/mL, approximately 100 mM) enables preparation of concentrated stock solutions for dose-response formats spanning >4 log units without exceeding typical DMSO tolerance limits (0.1-1%) . In contrast, Aβ1-28, Aβ12-28, and Aβ25-35—fragments commonly used in screening—actively promote aggregation and cannot serve as inert controls . Procurement recommendation: For screening libraries exceeding 10,000 compounds, order 50-100 mg quantities to prepare single batch-controlled stock solutions, minimizing inter-experiment variability.

Structural Biology and Antibody Epitope Mapping Using the Gantenerumab-Aβ(1-11) Co-Crystal System

The gantenerumab Fab-Aβ(1-11) co-crystal structure (PDB 5CSZ, 1.8 Å) provides the highest-resolution structural template available for any therapeutic anti-Aβ antibody-epitope complex [2]. With experimentally validated binding energetics (ΔG = -10.7 kcal/mol experimental; -33.8 kcal/mol MMPBSA), this system supports structure-guided antibody engineering, computational docking validation, and competitive epitope binning assays [2]. The defined binding interface across both heavy and light chains enables rational mutagenesis studies not feasible with full-length Aβ due to aggregation heterogeneity [3]. Procurement recommendation: Source peptide with ≥98% purity confirmed by HPLC and mass spectrometry for crystallography; avoid TFA salt forms which may introduce counter-ion artifacts in electron density maps.

MALDI-MS Method Development and Quantitative Aβ Peptide Analysis in Biological Samples

The documented systematic over-representation of Aβ(1-11) in traditional solvent-based MALDI-MS makes it an essential calibration standard for developing quantitative Aβ assays [4]. When constructing standard curves for Aβ peptide quantitation in CSF or plasma, inclusion of Aβ(1-11) alongside Aβ(1-42) and Aβ(33-42) is necessary to characterize and correct for differential ionization efficiency biases that can exceed 2-fold between hydrophilic and hydrophobic species [4]. Researchers transitioning from traditional to solvent-free MBM MALDI protocols should use Aβ(1-11) as the positive control for verifying method linearity, as it is the peptide most sensitive to solvent-dependent ionization artifacts [4]. Procurement recommendation: Order peptide in lyophilized format with documented residual TFA content for accurate gravimetric standard preparation.

Quote Request

Request a Quote for H-Asp-ala-glu-phe-arg-his-asp-ser-gly-tyr-glu-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.